molecular formula C17H19N5O4S B2451465 N-(4-(2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946259-30-9

N-(4-(2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2451465
CAS No.: 946259-30-9
M. Wt: 389.43
InChI Key: ROEAIISAFQAPEY-UHFFFAOYSA-N
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Description

N-(4-(2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, including N-(4-(2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, were synthesized and analyzed using X-ray diffraction and single-crystal diffraction techniques. These compounds were characterized by 1H NMR spectra, revealing details about molecular and crystal structures (Feklicheva et al., 2019).

Kinase Inhibition and Antitumor Activity

  • Compounds similar to the queried chemical have been identified as potent Src/Abl kinase inhibitors. These have shown excellent antiproliferative activity against various tumor cell lines. For instance, a related compound, BMS-354825, demonstrated significant tumor regression and low toxicity in a K562 xenograft model of chronic myelogenous leukemia (Lombardo et al., 2004).

Computational and NLO Properties

  • The compound and its derivatives were studied for non-linear optical (NLO) properties and molecular docking analyses. These studies, conducted via computational chemistry methods, indicated significant interactions in the colchicine binding site of tubulin, which may contribute to anticancer activity (Jayarajan et al., 2019).

Antimicrobial Activity

  • A variety of derivatives were synthesized using environmentally benign procedures under microwave irradiation. These compounds, including similar structures to the queried chemical, were evaluated for their antimicrobial activity, with some showing significant antibacterial and antifungal activities (Raval et al., 2012).

Met Kinase Inhibition

  • Substituted derivatives of this compound class were identified as potent Met kinase inhibitors. Alterations in certain positions of the molecule led to improved enzyme potency and kinase selectivity. Some analogues showed complete tumor stasis in Met-dependent xenograft models following oral administration (Schroeder et al., 2009).

Properties

IUPAC Name

N-[4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c18-15(25)10-3-5-22(6-4-10)14(24)7-12-9-27-17(20-12)21-16(26)11-1-2-13(23)19-8-11/h1-2,8-10H,3-7H2,(H2,18,25)(H,19,23)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAIISAFQAPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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